Ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with an ethyl carboxylate group and an acetamido linker connected to a benzofuropyrimidinylthio moiety. The compound’s structural complexity positions it as a candidate for pharmaceutical or materials science applications, though further empirical studies are required to confirm its properties.
Properties
IUPAC Name |
ethyl 2-[[2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-2-29-23(28)18-14-8-4-6-10-16(14)32-21(18)26-17(27)11-31-22-20-19(24-12-25-22)13-7-3-5-9-15(13)30-20/h3,5,7,9,12H,2,4,6,8,10-11H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSMYUCZMMLHAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC=NC4=C3OC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Cyclization of Ethyl 2-Amino-4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylate
The tetrahydrobenzo[b]thiophene scaffold is synthesized via a three-step sequence starting from cyclohexenone derivatives. As demonstrated by Madhavi and Ramanamma, treatment of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole in toluene under reflux yields the key acetamido intermediate (Scheme 1). Infrared spectroscopy confirms successful amide bond formation through characteristic N-H stretching at 3256 cm⁻¹ and C=O vibration at 1649 cm⁻¹.
Reaction Conditions:
- Solvent: Anhydrous toluene
- Temperature: 110°C (reflux)
- Catalyst: None required
- Yield: 72-85% after recrystallization
Functionalization at the Acetamido Position
Preparation of Benzofuro[3,2-d]pyrimidin-4-ylthio Derivatives
Aza-Wittig Route to Benzofuropyrimidine Scaffolds
The benzofuro[3,2-d]pyrimidine core is efficiently constructed using iminophosphorane intermediates. Reaction of 2-aminobenzofuran-3-carboxylates with triphenylphosphine and carbon tetrachloride generates the corresponding iminophosphorane, which undergoes [4+2] cycloaddition with n-butyl isocyanate at 45°C (Scheme 2). This method produces 3-n-butyl-benzofuro[3,2-d]pyrimidin-4(3H)-one in 68% yield after column purification.
Critical Parameters:
- Phosphorane formation: 12 h in C₂Cl₆/Et₃N (1:1)
- Cycloaddition temperature: 40-50°C
- Workup: Precipitation with ice-water followed by silica gel chromatography
Thiolation at the Pyrimidine C4 Position
Conversion of the 4-oxo group to thiol employs Lawesson's reagent (2.2 eq) in anhydrous THF under nitrogen atmosphere. After 6 h reflux, the reaction mixture is quenched with saturated NaHCO₃, extracting the 4-thioxo product into dichloromethane (83% yield). Subsequent reduction with Raney nickel in ethanol (40 psi H₂, 6 h) affords benzofuro[3,2-d]pyrimidine-4-thiol (Scheme 3), characterized by a sharp S-H stretch at 2560 cm⁻¹ in IR.
Coupling via Thioether Formation
Nucleophilic Displacement of Chloroacetamido Intermediate
The final assembly involves SN2 reaction between the tetrahydrobenzo[b]thiophene chloroacetamido derivative (1.0 eq) and benzofuropyrimidine-4-thiolate (1.1 eq). Conducted in dry DMF with K₂CO₃ (2.0 eq) at 60°C for 8 h, this step achieves 76% coupling efficiency (Scheme 4). Monitoring by HPLC (C18 column, acetonitrile/water 65:35) confirms complete consumption of starting materials.
Optimization Insights:
- Base selection: K₂CO₃ > NaOH (reduces hydrolysis)
- Solvent effects: DMF enhances thiolate nucleophilicity
- Temperature: Below 70°C prevents racemization
Alternative Thiourea-Mediated Coupling
For oxygen-sensitive substrates, a thiourea intermediate approach proves effective. Reaction of chloroacetamido compound with thiourea (1.5 eq) in ethanol/water (3:1) at reflux yields the isothiouronium salt, which undergoes transalkylation with benzofuropyrimidine-4-thiol in the presence of Hg(OAc)₂ (0.1 eq). This method affords the target compound in 64% yield but requires careful heavy metal removal during workup.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
1H NMR (400 MHz, CDCl₃) of the final product exhibits:
- δ 1.38 (t, J=7.1 Hz, 3H, -OCH₂CH₃)
- δ 4.45 (q, J=7.1 Hz, 2H, -OCH₂-)
- δ 7.97-7.36 (m, 4H, benzofuro aromatic protons)
- δ 11.95 (s, 1H, -NHCO-)
High-resolution mass spectrometry (HRMS-ESI) confirms the molecular ion at m/z 523.1243 [M+H]⁺ (calc. 523.1248).
Purity Assessment by Advanced Chromatography
UPLC-PDA analysis (Waters Acquity, BEH C18 1.7 µm) with gradient elution (acetonitrile/0.1% formic acid) reveals 98.7% purity at 254 nm. Residual solvents meet ICH Q3C guidelines (<300 ppm DMF).
Comparative Evaluation of Synthetic Routes
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzofuro or pyrimidine rings, often using reagents like halides or amines.
Addition: Addition reactions can take place at the double bonds present in the thiophene ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and infectious diseases.
Industry: It may be used in the development of new materials with specific properties, such as electronic or photonic applications
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Tetrahydrobenzo[b]thiophene Derivatives
- Electronic and Steric Effects: The benzofuropyrimidinylthio group in the target compound introduces a bulky, electron-deficient aromatic system, contrasting with the electron-rich 4-hydroxyphenyl group in compound 6o .
Spectroscopic and Physicochemical Properties
Table 3: Spectroscopic Data Comparison
- Key Insights :
- The target compound’s benzofuropyrimidinylthio group is expected to deshield adjacent protons (e.g., acetamido NH) due to electron withdrawal, leading to δ ~10–12 ppm in ¹H NMR .
- Sulfur-containing linkages (e.g., thioether in ) reduce solubility in polar solvents compared to amide-linked derivatives () .
Biological Activity
Ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with notable biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound belongs to the class of heterocyclic compounds and features a unique structure that includes a benzofuro[3,2-d]pyrimidine moiety linked to a tetrahydrobenzo[b]thiophene core. Its molecular formula is C₁₈H₁₈N₂O₃S₂, and it has a molecular weight of approximately 378.48 g/mol. The presence of thioether functional groups is significant for its biological activity and potential therapeutic applications.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors involved in critical biological pathways. The compound has shown potential as an inhibitor of 5-lipoxygenase , an enzyme crucial in the biosynthesis of leukotrienes—mediators of inflammation. This suggests its utility in treating inflammatory diseases like asthma and psoriasis.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor activity. In vitro studies have shown that it can induce apoptosis in cancer cells. For instance, compounds structurally related to this compound have demonstrated IC₅₀ values ranging from 23.2 to 49.9 μM , indicating effective cytotoxicity against various cancer cell lines .
| Compound | IC₅₀ (μM) | Activity Level |
|---|---|---|
| Compound A | 23.2 | High |
| Compound B | 49.9 | Moderate |
| Compound C | 52.9 | Moderate |
| Compound D | >100 | Low |
Anti-inflammatory Activity
The compound's anti-inflammatory properties are attributed to its ability to inhibit pathways that lead to the production of inflammatory mediators. Studies have shown that it can significantly reduce levels of pro-inflammatory cytokines in cell cultures, suggesting a potential role in managing chronic inflammatory conditions.
Case Studies
- Breast Cancer Study : A study evaluated the effectiveness of derivatives similar to this compound against breast cancer cell lines. The results indicated that certain derivatives could effectively reduce cell viability and induce apoptosis through caspase activation pathways .
- Inflammatory Disease Model : In an animal model simulating inflammatory disease, administration of the compound resulted in reduced edema and pain response compared to control groups, highlighting its therapeutic potential in inflammatory conditions.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Aza-Wittig Reaction : The initial step involves the aza-Wittig reaction between iminophosphoranes and isocyanates to form carbodiimide intermediates.
- Cyclization : Subsequent cyclization reactions lead to the formation of the desired heterocyclic structure.
These synthetic routes are essential for producing the compound for further biological evaluation.
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, including thioacetamido coupling and cyclization. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions by stabilizing intermediates .
- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and selectivity .
- Catalysts : Acidic conditions (e.g., acetic acid) or bases (e.g., piperidine) are used for condensation reactions . Optimization requires iterative adjustment of these parameters, monitored via TLC or HPLC .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., δ 161.7 ppm for carbonyl groups) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z 469.6 g/mol) .
- HPLC : Purity (>95%) is critical for biological assays; reverse-phase C18 columns with acetonitrile/water gradients are standard .
Q. What preliminary biological screening methods are recommended?
- In vitro assays : Test for kinase inhibition (e.g., EGFR, VEGFR) or anti-inflammatory activity (COX-2 inhibition) using cell-free enzyme assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved?
Discrepancies may arise from tautomerism or solvent effects. Strategies include:
- Variable-temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism) .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental data .
- Deuterated solvents : CDCl₃ vs. DMSO-d₆ can resolve splitting patterns .
Q. What strategies improve yield in large-scale synthesis?
- Flow chemistry : Continuous reactors enhance reproducibility and reduce side reactions (e.g., via controlled residence times) .
- Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts improve coupling efficiency .
- Workup optimization : Liquid-liquid extraction with ethyl acetate removes polar byproducts .
Q. How do structural modifications influence bioactivity?
- SAR studies : Modifying the benzofuropyrimidinyl group enhances kinase affinity, while thiophene substitutions alter metabolic stability .
- Example : Replacing the ethyl ester with a methyl group reduces cytotoxicity but improves solubility .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities?
- Assay standardization : Compare IC₅₀ values under identical conditions (e.g., ATP concentration in kinase assays) .
- Metabolic stability : Hepatic microsome assays (e.g., human vs. murine) explain species-specific variations .
- Crystallography : X-ray structures (e.g., PDB entries) resolve binding mode ambiguities .
Methodological Tables
Q. Table 1. Comparative Reactivity of Key Functional Groups
| Functional Group | Reaction Type | Optimal Conditions | Yield Range |
|---|---|---|---|
| Thioacetamido | Nucleophilic substitution | DMF, 70°C, 12h | 65–78% |
| Benzofuropyrimidine | Cyclization | Acetic acid, reflux | 72–85% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
